molecular formula C29H30N4O2S B12383226 Nae-IN-1

Nae-IN-1

Cat. No.: B12383226
M. Wt: 498.6 g/mol
InChI Key: HSSSHVMRCDGACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nae-IN-1 is a potent inhibitor of NEDD8-activating enzyme 1 (NAE1). This compound has shown significant potential in inducing apoptosis and cell cycle arrest at the G2/M phase. It also increases reactive oxygen species (ROS) levels and prevents cell migration, demonstrating anti-proliferation activity .

Preparation Methods

The synthesis of Nae-IN-1 involves several steps. The compound is typically synthesized through a series of organic reactions, including the formation of benzothiazole derivatives. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency.

Chemical Reactions Analysis

Nae-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized, leading to the formation of different oxidative products.

    Reduction: The compound can also undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Nae-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Nae-IN-1 exerts its effects by inhibiting the NEDD8-activating enzyme 1 (NAE1). This inhibition leads to the accumulation of proteins that are normally degraded by the ubiquitin-proteasome system, resulting in cell cycle arrest and apoptosis. The compound also increases ROS levels, which further contributes to its anti-proliferative effects .

Comparison with Similar Compounds

Nae-IN-1 is unique compared to other NAE1 inhibitors due to its potent activity and specific effects on cell cycle arrest and apoptosis. Similar compounds include:

Properties

Molecular Formula

C29H30N4O2S

Molecular Weight

498.6 g/mol

IUPAC Name

1-benzyl-N-[2-[(4-ethylbenzoyl)amino]-1,3-benzothiazol-6-yl]piperidine-4-carboxamide

InChI

InChI=1S/C29H30N4O2S/c1-2-20-8-10-22(11-9-20)28(35)32-29-31-25-13-12-24(18-26(25)36-29)30-27(34)23-14-16-33(17-15-23)19-21-6-4-3-5-7-21/h3-13,18,23H,2,14-17,19H2,1H3,(H,30,34)(H,31,32,35)

InChI Key

HSSSHVMRCDGACA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.